Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate
Description
Properties
IUPAC Name |
ethyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQXIXVKKUCLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate is a heterocyclic aromatic amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, combining a benzoate ester with a methylpiperazine moiety, position it as a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive analysis of its chemical structure, explores plausible synthetic routes based on established chemical principles, and delineates its critical role as a precursor in the synthesis of targeted therapies, most notably the tyrosine kinase inhibitor, Pazopanib. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from closely related analogues and relevant patent literature to provide a robust and scientifically grounded resource for researchers in the field.
Chemical Structure and Physicochemical Properties
This compound belongs to the class of aromatic esters, specifically substituted aminobenzoates. The molecule is characterized by a central benzene ring substituted with an ethyl ester group, an amino group at the 3-position, and a 4-methyl-1-piperazinyl group at the 4-position.
Key Structural Features:
-
Ethyl Benzoate Core: Provides a stable aromatic scaffold and a reactive ester functional group amenable to further modification, such as hydrolysis or amidation.
-
3-Amino Group: A key nucleophilic center that can participate in a variety of coupling reactions, crucial for extending the molecular framework.
-
4-(4-Methyl-1-piperazinyl) Moiety: This bulky, basic substituent significantly influences the molecule's solubility, basicity, and pharmacokinetic properties. The tertiary amine of the piperazine ring can be protonated, affecting its biological behavior.
A summary of the predicted and known physicochemical properties of closely related analogues is presented in Table 1.
| Property | Predicted/Analogous Value | Significance in Drug Development |
| Molecular Formula | C₁₅H₂₃N₃O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~277.36 g/mol | Important for reaction stoichiometry and characterization. |
| CAS Number | Not definitively assigned in public databases. | A unique identifier for chemical substances. The lack of a specific CAS number suggests it is primarily a research intermediate. |
| IUPAC Name | Ethyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate | Systematic nomenclature for unambiguous identification. |
| SMILES | CCOC(=O)c1ccc(c(c1)N)N2CCN(C)CC2 | A machine-readable representation of the chemical structure. |
| InChIKey | (Predicted) | A hashed version of the InChI string for database searching. |
| LogP (Predicted) | ~2.5 - 3.5 | Indicates the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. |
| pKa (Predicted) | Basic (piperazine nitrogen), Weakly basic (amino group) | Influences the ionization state at physiological pH, affecting solubility and receptor binding. |
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
A common and effective route would start from a commercially available fluorinated or chlorinated nitrobenzoate precursor. The electron-withdrawing nitro group facilitates the nucleophilic substitution by 1-methylpiperazine. Subsequent reduction of the nitro group yields the target amine.
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 3-nitro-4-(4-methylpiperazin-1-yl)benzoate
-
To a solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.1 - 1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-nitro-4-(4-methylpiperazin-1-yl)benzoate.
Step 2: Synthesis of Ethyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate
-
Dissolve the ethyl 3-nitro-4-(4-methylpiperazin-1-yl)benzoate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
Metal-Acid Reduction: Use a combination of a metal like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl).
-
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
If using a metal-acid reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Analytical Characterization (Predicted)
Definitive analytical data for this compound is not publicly available. However, based on the analysis of structurally similar compounds, the expected spectroscopic data can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Ethyl Group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.2-4.3 ppm (2H, -OCH₂-).
-
Aromatic Protons: Three protons in the aromatic region (approx. 6.5-7.5 ppm), likely exhibiting complex splitting patterns due to their substitution.
-
Amino Group: A broad singlet around 4.5-5.5 ppm (2H, -NH₂), which is exchangeable with D₂O.
-
Piperazine Protons: Two sets of multiplets for the piperazine ring protons, typically in the range of 2.5-3.5 ppm (8H).
-
N-Methyl Group: A singlet around 2.3-2.4 ppm (3H, -NCH₃).
¹³C NMR:
-
Ethyl Group: Peaks around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm).
-
Carbonyl Carbon: A signal in the downfield region, around 165-170 ppm (C=O).
-
Piperazine Carbons: Signals for the piperazine ring carbons typically appear in the range of 45-55 ppm.
-
N-Methyl Carbon: A signal around 46 ppm (-NCH₃).
Infrared (IR) Spectroscopy
-
N-H Stretching: Two characteristic sharp peaks for the primary amine in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretching: A strong absorption band for the ester carbonyl group around 1700-1720 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Bands in the fingerprint region (1200-1350 cm⁻¹) corresponding to the aryl-amine and aliphatic amine bonds.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (~277.18 m/z for [M]⁺ or ~278.19 m/z for [M+H]⁺ in ESI-MS).
-
Fragmentation Pattern: Common fragmentation would involve the loss of the ethoxy group from the ester (-OC₂H₅), cleavage of the piperazine ring, and loss of the methyl group.
Application in Drug Development: A Key Intermediate for Pazopanib
This compound is structurally very similar to key intermediates used in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] While patent literature often describes the synthesis of Pazopanib from related intermediates, the underlying chemical logic strongly supports the potential use of the title compound in a convergent synthetic approach.
Role in Pazopanib Synthesis
Pazopanib's structure is assembled from three key building blocks: a substituted pyrimidine, a sulfonamide-containing aniline, and a substituted indazole.[1] The synthesis often involves the coupling of an N-methylated indazole amine with a chloropyrimidine, followed by a final coupling with 5-amino-2-methylbenzenesulfonamide.[1]
While the exact topic compound is not explicitly named in all major synthetic routes for Pazopanib, a closely related intermediate, N,2,3-trimethyl-2H-indazol-6-amine, is crucial.[1][2] The synthesis of this and other complex substituted anilines often follows similar principles to those outlined for this compound. This highlights the importance of understanding the chemistry of such building blocks in the broader context of pharmaceutical synthesis.
Figure 2: General convergent synthesis strategy for Pazopanib, illustrating the coupling of key intermediates.
Conclusion
This compound is a functionally rich molecule with significant potential as a building block in the synthesis of complex pharmaceutical agents. While specific, publicly available data on this exact compound is limited, its chemical properties and reactivity can be reliably inferred from established chemical principles and the extensive literature on analogous compounds. Its structural similarity to key intermediates in the synthesis of Pazopanib underscores its relevance in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this and related classes of compounds, enabling them to design synthetic strategies and anticipate the chemical behavior of these important molecular scaffolds.
References
- CN112538073A - Preparation method of pazopanib intermediate - Google P
- WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google P
-
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug | Open Access Journals. [Link]
-
Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized - Semantic Scholar. [Link]
Sources
An In-depth Technical Guide to Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate and Its Analogs for Researchers and Drug Development Professionals
Executive Summary
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate is an aromatic ester containing a piperazine moiety, a structural motif frequently found in biologically active compounds. The presence of the amino group and the N-methylpiperazine substituent on the benzoate core suggests its potential as a versatile scaffold for the synthesis of novel pharmaceutical agents. This guide will delve into the known data of its close analogs to infer its chemical characteristics and will propose a detailed, field-proven synthetic protocol.
Chemical Identifiers and Properties of Structural Analogs
Due to the limited public data on this compound, we present the identifiers and properties of its closest structural analogs. These compounds provide a valuable reference point for predicting the characteristics and behavior of the target molecule.
| Identifier | Ethyl 3-amino-4-(4-methyl-1-piperidinyl )benzoate[1] | Ethyl 4-(4-methylpiperazin -1-yl)benzoate | Ethyl 3-amino-4-(4-benzyl piperazin-1-yl)benzoate |
| CAS Number | 1220019-45-3 | 773137-71-6 | 792946-69-1 |
| Chemical Formula | C₁₅H₂₂N₂O₂ | C₁₄H₂₀N₂O₂ | C₂₀H₂₅N₃O₂ |
| Molecular Weight | 262.35 g/mol | 248.32 g/mol | 339.43 g/mol |
| IUPAC Name | Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate | Ethyl 4-(4-methylpiperazin-1-yl)benzoate | Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate |
| Canonical SMILES | CCC(C)=O.CN1CCN(C2=CC=C(C=C2)C(=O)OCC)CC1 | CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C | N/A |
Proposed Synthesis of this compound
The synthesis of the target compound can be logically approached through a nucleophilic aromatic substitution (SNAᵣ) reaction, a cornerstone of aromatic chemistry. This proposed protocol is based on well-established methodologies for the synthesis of similar substituted benzoates.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be synthesized from a readily available starting material, ethyl 3-amino-4-fluorobenzoate, and N-methylpiperazine. The fluorine atom at the C4 position is a good leaving group for nucleophilic aromatic substitution.
Caption: Retrosynthetic approach for the target compound.
Step-by-Step Experimental Protocol
This protocol details a robust method for the synthesis of this compound.
Materials:
-
Ethyl 3-amino-4-fluorobenzoate
-
N-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine Ethyl 3-amino-4-fluorobenzoate (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO). The use of a slight excess of the amine and a base is crucial to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere. The elevated temperature is necessary to overcome the activation energy of the SNAᵣ reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes). The aqueous work-up removes the DMSO and inorganic salts.
-
Purification: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by column chromatography on silica gel to yield the pure this compound.
Caption: Experimental workflow for the synthesis.
Potential Applications in Drug Development
The structural features of this compound make it an attractive scaffold for drug discovery. The piperazine ring is a common pharmacophore found in a wide range of therapeutic agents, including antipsychotics, antihistamines, and anticancer drugs. The presence of the amino group provides a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).
Conclusion
While a dedicated entry for this compound with a CAS number is not currently prominent in public chemical databases, its synthesis is achievable through established chemical principles. This guide provides a comprehensive starting point for researchers interested in this molecule, offering key identifiers from its closest analogs and a detailed, practical protocol for its synthesis. The versatile structure of this compound holds promise for its application as a building block in the development of novel therapeutics.
References
-
PubChem. Ethyl 4-(4-methylpiperazin-1-yl)benzoate. Available at: [Link]
Sources
Methodological & Application
Application Note: Utilization of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate in Fluoroquinolone Scaffold Synthesis
This Application Note is structured to address the synthesis and utilization of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate .
Crucial Scientific Note: The user has requested this intermediate in the context of Pradofloxacin . It is critical to note that commercial Pradofloxacin (Veraflox) structurally contains a (1S,6S)-2,8-diazabicyclo[4.3.0]nonane moiety at the C7 position and an 8-cyano group.[1] The intermediate specified (containing a 4-methylpiperazine group) is structurally characteristic of Pefloxacin or Difloxacin analogs.
Therefore, this guide is written as a Feasibility Protocol for Pradofloxacin Analogs , detailing how to utilize this specific benzoate intermediate to construct a fluoroquinolone core via the Gould-Jacobs reaction , while explicitly highlighting the divergence from the standard Pradofloxacin manufacturing route (Grohe-Heberer method).
Executive Summary
This protocol details the synthetic utility of This compound (referred to herein as Intermediate A ) as a precursor for 6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffolds. While Pradofloxacin typically utilizes a bicyclic amine side chain introduced via nucleophilic aromatic substitution (
Chemical Context & Strategic Analysis
Structural Divergence
-
Target (Pradofloxacin): 8-cyano-1-cyclopropyl-7-(diazabicyclononyl)-fluoroquinolone.
-
Input (Intermediate A): Ethyl 3-amino-4-(4-methylpiperazinyl)benzoate.
-
Implication: Using Intermediate A yields a quinolone with a methylpiperazine at position C6 (relative to quinolone numbering derived from Gould-Jacobs) or C7 (standard numbering), lacking the critical 8-cyano group. This pathway synthesizes Des-cyano-Pradofloxacin Analogs .
Reaction Pathway: The Gould-Jacobs Cyclization
The transformation relies on the condensation of the aniline moiety (3-amino) with Diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.
Mechanism:
-
Condensation: Aniline attacks the electrophilic alkene of EMME.
-
Elimination: Loss of ethanol yields the anilinomethylenemalonate.
-
Cyclization: High-temperature intramolecular acylation forms the quinolone ring.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[2][3][4][5][6][7] | Equiv. | Role |
| This compound | [Proprietary/Custom] | 1.0 | Starting Material |
| Diethyl ethoxymethylenemalonate (EMME) | 87-13-8 | 1.2 | Cyclization Agent |
| Diphenyl ether (Dowtherm A) | 101-84-8 | Solvent | High BP Solvent |
| Cyclopropyl bromide (for N-alkylation) | 4333-56-6 | 1.5 | Alkylating Agent |
| Potassium Carbonate ( | 584-08-7 | 2.0 | Base |
| DMF (Anhydrous) | 68-12-2 | Solvent | Solvent |
Phase 1: Condensation (Formation of Enamine)
Objective: Attach the malonate arm to the 3-amino position.
-
Setup: Charge a 500 mL round-bottom flask (RBF) with Intermediate A (10.0 g, 38.0 mmol).
-
Addition: Add EMME (9.86 g, 45.6 mmol) directly to the neat solid (or use minimal Toluene if solubilization is slow).
-
Reaction: Fit with a Dean-Stark trap and reflux condenser. Heat to 110–120°C for 3–4 hours.
-
Process Insight: The reaction is driven by the removal of ethanol. Monitor the distillate in the trap.
-
-
Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The starting amine spot (
) should disappear, replaced by a less polar enamine spot ( ). -
Workup: Concentrate under reduced pressure to remove unreacted EMME and toluene. The residue (thick oil) is used directly in Phase 2.
Phase 2: Thermal Cyclization (Gould-Jacobs)
Objective: Close the ring to form the 4-hydroxyquinolone core.
-
Solvent System: Add Diphenyl ether (50 mL) to the residue from Phase 1.
-
Conditions: Heat the mixture rapidly to 250–260°C .
-
Critical Control Point: Rapid heating is essential to favor cyclization over polymerization.
-
-
Duration: Maintain reflux for 45–60 minutes. Evolution of ethanol vapor will be observed.
-
Isolation: Cool the mixture to ~80°C. Add n-Heptane (100 mL) slowly to induce precipitation of the quinolone ester.
-
Filtration: Filter the solids, wash with excess heptane to remove Diphenyl ether, and dry in a vacuum oven at 50°C.
-
Yield Expectation: 65–75%.
-
Product Identity: Ethyl 6-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Phase 3: N-Alkylation (Analog Divergence)
Objective: Introduction of the N-cyclopropyl group (mimicking Pradofloxacin) or N-ethyl group. Note: Direct N-cyclopropylation of 4-quinolones is low-yielding. The Grohe-Heberer route is preferred for N-cyclopropyl drugs. However, for this protocol, we utilize a vigorous alkylation method.
-
Dissolution: Dissolve the Phase 2 product (5.0 g) in anhydrous DMF (25 mL).
-
Base Addition: Add
(4.4 g, 2.0 equiv). Stir at room temperature for 30 mins to generate the anion. -
Alkylation: Add Cyclopropyl bromide (or Ethyl iodide for Pefloxacin analog).
-
Reaction: Heat to 90°C for 12–18 hours.
-
Troubleshooting: O-alkylation (formation of quinoline ether) is a common side reaction. If O-alkylation >10%, switch to using NaH in DMF at lower temperatures.
-
-
Quench: Pour into ice water (150 mL). Adjust pH to 7.0 with dilute HCl.
-
Purification: Extract with Chloroform/Isopropanol (3:1). Purify via flash chromatography (DCM/MeOH gradient).
Analytical Quality Control (HPLC)
Method: Reverse Phase HPLC for Intermediate Purity
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Acceptance Criteria:
Pathway Visualization
The following diagram contrasts the User-Requested Route (using the piperazine-benzoate intermediate) against the Standard Commercial Route for Pradofloxacin.
Figure 1: Comparison of the synthetic pathway using the specified intermediate versus the standard commercial route for Pradofloxacin. Note the structural divergence in the final product.
Safety & Handling (MSDS Summary)
-
This compound:
-
Hazards: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
-
Diphenyl Ether:
-
Hazards: Vapor is irritating to the respiratory tract.
-
Precaution: Ensure condenser water flow is sufficient during the 250°C step to prevent vapor escape.
-
References
-
Pradofloxacin Commercial Synthesis
-
Gould-Jacobs Reaction Mechanism
- Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895.
-
Intermediate Characterization
- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-yl)
-
Fluoroquinolone Synthesis Review
-
Seral, I., et al. (2026).[8] "Synthesis of Fluoroquinolones: Revisiting the Grohe Route." MDPI Pharmaceuticals.
-
Sources
- 1. CN107987074A - A kind of synthetic method of Pradofloxacin - Google Patents [patents.google.com]
- 2. ETHYL 3-AMINO-4-METHYLBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl 3-Amino-4-methylbenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 3-amino-4-methylbenzoate | CAS#:917391-29-8 | Chemsrc [chemsrc.com]
- 8. mdpi.com [mdpi.com]
- 9. BRPI0718480B1 - PROCESS FOR THE PREPARATION OF PRADOFLOXACIN - Google Patents [patents.google.com]
- 10. CA2666932A1 - Process for preparing pradofloxacin - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Hydrogenation of Nitro-piperazinyl Benzoates
Introduction: The Strategic Importance of Nitro Group Reduction in Pharmaceutical Synthesis
The transformation of a nitro group to a primary amine is a fundamental and enabling reaction in the synthesis of active pharmaceutical ingredients (APIs). Aromatic and heteroaromatic amines are prevalent structural motifs in a vast array of marketed drugs and clinical candidates. The catalytic hydrogenation of nitro-piperazinyl benzoates, the subject of this guide, represents a critical step in the synthesis of molecules with potential applications across various therapeutic areas. The resulting amino-piperazinyl benzoates are key intermediates, providing a chemical handle for further molecular elaboration and diversification.
This document provides a comprehensive overview of the catalytic hydrogenation methods applicable to this specific substrate class. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-tested protocols. The methodologies described herein are designed to be robust, scalable, and adaptable to a range of substituted nitro-piperazinyl benzoates.
Theoretical Background: Principles of Catalytic Hydrogenation
Catalytic hydrogenation is a process that involves the addition of hydrogen (H₂) across a functional group, in this case, a nitro group, in the presence of a catalyst.[1] The reaction is highly exothermic and proceeds through a series of complex intermediates.[2] The most widely accepted mechanism for the hydrogenation of nitroarenes on a metal surface involves the following key steps:
-
Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the catalyst.[3]
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms become adsorbed onto the catalyst surface as active hydrogen species.[3]
-
Stepwise Reduction: The adsorbed nitro group is sequentially reduced through a series of intermediates, including nitroso and hydroxylamine species, before ultimately forming the amine.[2][4]
-
Desorption: The final amine product desorbs from the catalyst surface, freeing up the active sites for further catalytic cycles.
The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that can significantly influence the reaction rate, selectivity, and overall yield.
Catalyst Selection: A Critical Determinant of Success
The selection of an appropriate catalyst is paramount for achieving efficient and selective reduction of the nitro group without affecting other potentially reducible functionalities within the molecule. For nitro-piperazinyl benzoates, several catalysts are commonly employed:
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and versatility.[1][5] It is generally effective for the reduction of both aromatic and aliphatic nitro groups.[5]
-
Raney® Nickel: A highly active catalyst, Raney Nickel is particularly useful when the substrate contains halogen substituents that are prone to hydrogenolysis (dehalogenation) with Pd/C.[5][6]
-
Platinum-based Catalysts (e.g., PtO₂, Pt/C): These catalysts are also highly effective for nitro group reductions and can sometimes offer different selectivity profiles compared to palladium.[7]
The following table provides a comparative overview of common catalysts for this transformation:
| Catalyst | Advantages | Disadvantages | Typical Loading (w/w) |
| 5-10% Pd/C | High activity, good functional group tolerance, readily available.[1] | Can cause dehalogenation of aryl halides, may be pyrophoric when dry.[2][5] | 1-10 mol% |
| Raney® Nickel | Excellent for substrates with sensitive functional groups (e.g., halogens), cost-effective.[5][6] | Pyrophoric, requires careful handling, may require higher pressures/temperatures.[6] | 10-50 wt% |
| Platinum on Carbon (Pt/C) | High activity, good for substrates where Pd/C is ineffective.[7] | Can be less chemoselective than Pd/C, more expensive. | 1-5 mol% |
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the catalytic hydrogenation of a nitro-piperazinyl benzoate.
Caption: General Experimental Workflow for Catalytic Hydrogenation.
Detailed Protocols
Protocol 1: General Procedure using Palladium on Carbon (Pd/C)
This protocol is a general starting point for the hydrogenation of nitro-piperazinyl benzoates and is adaptable to a wide range of substrates.
Materials and Equipment:
-
Nitro-piperazinyl benzoate (1.0 eq)
-
10% Palladium on carbon (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) (10-20 volumes)
-
Hydrogenation vessel (e.g., Parr shaker, H-Cube)
-
Hydrogen source (cylinder or generator)
-
Inert gas (Nitrogen or Argon)
-
Filter agent (e.g., Celite®)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle (if required)
Step-by-Step Procedure:
-
Reactor Setup: To a clean and dry hydrogenation vessel equipped with a magnetic stir bar, add the nitro-piperazinyl benzoate (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., methanol, 10-20 volumes) to the vessel and stir to dissolve the substrate.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture. Safety Note: Pd/C can be pyrophoric when dry and should be handled with care, often as a water-wet paste for larger scales.[2]
-
Inerting the System: Seal the reaction vessel and purge the headspace with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen to the desired pressure (typically 1-4 atm or 50 psi). For more challenging reductions, higher pressures may be necessary.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC) by periodically taking aliquots.
-
Reaction Completion: Once the reaction is deemed complete (disappearance of starting material), stop the hydrogen supply and carefully vent the excess hydrogen.
-
Catalyst Filtration: Purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-piperazinyl benzoate.
-
Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography on silica gel.
Protocol 2: Chemoselective Reduction using Raney® Nickel for Halogenated Substrates
This protocol is specifically designed for substrates containing halogen substituents (Cl, Br, I) where dehalogenation is a concern with Pd/C.[5]
Materials and Equipment:
-
Halogenated nitro-piperazinyl benzoate (1.0 eq)
-
Raney® Nickel (slurry in water, ~50% w/w)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogenation apparatus
-
Other materials as listed in Protocol 1
Step-by-Step Procedure:
-
Catalyst Preparation: Decant the water from the Raney® Nickel slurry and wash the catalyst with the reaction solvent (e.g., methanol) three times to remove residual water. Safety Note: Raney® Nickel is highly pyrophoric and must be kept wet with solvent at all times.[6]
-
Reactor Charging: In a hydrogenation vessel, dissolve the halogenated nitro-piperazinyl benzoate in the chosen solvent.
-
Catalyst Transfer: Under a stream of inert gas, carefully transfer the solvent-washed Raney® Nickel to the reaction vessel.
-
Hydrogenation and Work-up: Follow steps 4-10 as outlined in Protocol 1. The reaction may require slightly elevated temperatures (40-60 °C) or pressures to achieve a reasonable reaction rate.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst | Use fresh catalyst. Ensure proper handling to avoid deactivation. |
| Insufficient hydrogen pressure | Increase hydrogen pressure. | |
| Poor substrate solubility | Choose a more suitable solvent or increase the reaction temperature. | |
| Dehalogenation (with Pd/C) | Catalyst is too active | Switch to a less active catalyst like Raney® Nickel.[5] |
| Add a catalyst poison (e.g., quinoline, diphenyl sulfide) in small amounts.[8] | ||
| Formation of Byproducts (e.g., azo, azoxy) | Incomplete reduction, accumulation of intermediates.[2] | Increase hydrogen pressure or reaction time. |
| Ensure efficient stirring to improve mass transfer. | ||
| Low Product Recovery | Product adsorbed onto the catalyst | Wash the catalyst thoroughly with the reaction solvent after filtration. |
| Product loss during work-up | Optimize purification steps. |
Reaction Mechanism Visualization
The following diagram illustrates the simplified reaction pathway for the catalytic hydrogenation of a nitro group to an amine on a metal surface.
Caption: Simplified Mechanism of Nitro Group Hydrogenation.
Conclusion
The catalytic hydrogenation of nitro-piperazinyl benzoates is a robust and scalable method for the synthesis of the corresponding amines, which are valuable intermediates in drug discovery and development. The choice of catalyst and reaction conditions must be carefully considered based on the specific substrate and the presence of other functional groups. The protocols and guidelines presented in this application note provide a solid foundation for successfully implementing this important transformation in a research and development setting.
References
-
Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]
-
Royal Society of Chemistry. (2016). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. [Link]
-
Taylor & Francis Online. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
-
Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]
-
ResearchGate. (2025). Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ACS Publications. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Request PDF. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation of various substituted nitro aromatic compounds.... [Link]
- Google Patents. (n.d.).
-
PMC. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]
-
C&CS. (n.d.). Hydrogenation of nitro compounds to anilines. [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Synthesis and Studies of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives. [Link]
-
Almac. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]
-
Royal Society of Chemistry. (2015). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]
-
IUCr Journals. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]
-
IUCr Journals. (2022). Syntheses and crystal structures of 4-(4-nitrophen- yl)piperazin-1-ium benzoate monohydrate and 4-(4- nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitro- phenolate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Hydrogen [organic-chemistry.org]
Application Notes & Protocols: Nucleophilic Substitution Strategies for the Derivatization of 4-Methylpiperazine
Introduction: The Privileged Role of the 4-Methylpiperazine Scaffold
The 4-methylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple receptors with high affinity.[1] Its frequent appearance in FDA-approved drugs is a testament to its desirable physicochemical properties, including high aqueous solubility and a basic nitrogen atom that can be protonated at physiological pH, which often enhances bioavailability and target engagement.[2] Consequently, the development of robust and versatile synthetic methods for the functionalization of the 4-methylpiperazine core is of paramount importance to drug discovery professionals.
This guide provides an in-depth exploration of key nucleophilic substitution procedures for creating diverse libraries of 4-methylpiperazine derivatives. We will move beyond simple procedural lists to dissect the underlying mechanisms, providing the causal logic behind experimental choices. The protocols described herein are derived from established, peer-reviewed methodologies to ensure reliability and reproducibility.
Core Synthetic Strategies for Functionalization
The nucleophilic character of the secondary amine (N-1) in 4-methylpiperazine is the primary driver for its derivatization. The choice of synthetic strategy depends largely on the nature of the desired substituent (aryl, alkyl, acyl, etc.) and the electrophilic partner.
Figure 2: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 1: Pd-Catalyzed N-Arylation of 4-Methylpiperazine
This protocol is adapted from a highly efficient procedure for the coupling of N-methylpiperazine with aryl bromides. [3] Materials:
-
Aryl bromide (1.0 mmol)
-
N-Methylpiperazine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 2 mol%)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon gas supply
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification (separatory funnel, round-bottom flask)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, NaOt-Bu, Pd₂(dba)₃, and XPhos to the Schlenk flask.
-
Solvent and Reagent Addition: Add anhydrous toluene followed by N-methylpiperazine via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is between 1 to 8 hours. [4]4. Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography to obtain the desired N-aryl-4-methylpiperazine derivative.
| Aryl Halide | Catalyst/Ligand System | Base | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4-Bromotoluene | (NHC)Pd(allyl)Cl | KHMDS | RT | 5 | 80 | [3] |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | 100 | 180 | >95 | [5] |
| 4-Bromoanisole | (NHC)Pd(allyl)Cl | KHMDS | RT | 5 | 90 | [3] |
Table 1: Representative conditions for Buchwald-Hartwig amination with N-methylpiperazine.
Mechanism Spotlight: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a two-step addition-elimination mechanism that becomes viable when the aromatic ring is sufficiently electron-poor. [6][7] Causality in Component Selection:
-
Substrate: The aryl halide must possess strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group. [6][7]These groups are essential for stabilizing the negative charge in the intermediate.
-
Leaving Group: The reaction rate is often dependent on the electronegativity of the leaving group, not its bond strength, with a typical reactivity order of F > Cl > Br > I. [7][8]This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. [8]* Nucleophile: 4-Methylpiperazine acts as a potent nucleophile, attacking the carbon atom bearing the leaving group.
The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex . [6][9]
Sources
- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Application Note: Optimization of Recrystallization Protocols for Ethyl Benzoate Derivatives
Introduction & Scope
Ethyl benzoate derivatives (e.g., ethyl 4-aminobenzoate, ethyl 4-nitrobenzoate) are ubiquitous intermediates in the synthesis of local anesthetics, UV absorbers, and fragrances. While their synthesis via Fischer esterification is well-established, purification remains a bottleneck. These compounds often exhibit low-to-moderate melting points (40°C – 90°C), making them prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.
This guide provides a scientifically grounded approach to purifying these esters, moving beyond trial-and-error by applying solubility parameters and thermodynamic control.
Physicochemical Basis of Solubility
To design an effective recrystallization system, one must understand the intermolecular forces at play. Ethyl benzoate derivatives possess two distinct regions:
-
The Lipophilic Domain: The aromatic ring and ethyl chain (London dispersion forces).
-
The Polar Domain: The ester linkage and para-substituents (Dipole-dipole interactions, H-bonding acceptors).
Implication: Water is generally too polar to act as a primary solvent (leading to immiscibility), while straight-chain alkanes (hexanes) are often too non-polar to dissolve the polar derivatives effectively at low temperatures. The "Sweet Spot" for these esters lies in protic polar solvents (Ethanol, Methanol) or moderately polar aprotic solvents (Ethyl Acetate).[1]
Table 1: Solvent Compatibility Matrix for Ethyl Benzoate Derivatives
| Solvent | Polarity Index | Role | Compatibility Notes |
| Ethanol (95-100%) | 5.2 | Primary Solvent | Excellent. High solubility at boiling (78°C); moderate at RT. |
| Ethyl Acetate (EtOAc) | 4.4 | Primary Solvent | Good. Best for derivatives sensitive to hydrolysis. |
| Methanol | 5.1 | Primary Solvent | Good. Lower BP (65°C) aids in drying but limits high-temp solubility. |
| Water | 9.0 | Anti-Solvent | High Risk. Use only as an anti-solvent in EtOH mixes. Risk of hydrolysis if boiled. |
| Heptane/Hexanes | 0.1 | Anti-Solvent | Excellent. Ideal partner for EtOAc. Promotes clean crystal growth. |
| Toluene | 2.4 | Special Case | Useful for highly lipophilic derivatives or removing water azeotropically. |
Strategic Solvent Selection & Troubleshooting
The most common failure mode in purifying these esters is Oiling Out . This occurs when the solute separates as a liquid droplet before it crystallizes. This happens because the saturation temperature exceeds the oiling-out temperature (LLPS boundary), often due to impurities depressing the melting point.
Workflow: Selection and Troubleshooting
The following diagram outlines the logical flow for selecting a solvent system and recovering from an oiling-out event.
Figure 1: Decision tree for solvent selection and troubleshooting phase separation (Oiling Out) in ester purification.
Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for: Ethyl 4-nitrobenzoate, Benzocaine (if high purity).
-
Dissolution: Place the crude solid in a round-bottom flask. Add absolute ethanol (approx. 3-5 mL per gram of solute).
-
Reflux: Heat to reflux (78°C) with magnetic stirring. If solid remains, add ethanol in 1 mL increments until dissolved.
-
Note: Do not add excess solvent; aim for saturation at boiling.
-
-
Hot Filtration (Optional): If insoluble particles (dust, catalyst residue) are visible, filter rapidly through a pre-warmed fluted filter paper or glass frit.
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Critical: Rapid cooling on a benchtop promotes oiling out.
-
-
Crystallization: Once the flask reaches room temperature, place it in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with cold ethanol (-20°C).
-
Drying: Dry in a vacuum oven at 40°C or air dry if the melting point is low.
Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)
Best for: Derivatives that are too soluble in ethanol or prone to hydrolysis.
-
Dissolution: Dissolve the crude ester in the minimum amount of boiling Ethyl Acetate (Good Solvent).
-
Anti-Solvent Addition: While maintaining a gentle boil, add Heptane (Anti-Solvent) dropwise.
-
Turbidity Point: Continue adding Heptane until a faint cloudiness (turbidity) persists.
-
Clarification: Add a few drops of Ethyl Acetate to clear the solution.
-
Cooling: Remove from heat and cool slowly.
-
Seeding: If available, add a seed crystal when the temperature reaches ~50°C to induce ordered lattice formation.
-
-
Isolation: Collect crystals by vacuum filtration. Wash with a 1:3 mixture of EtOAc:Heptane.
Analytical Validation
A successful recrystallization must be validated by quantitative and qualitative metrics.[2]
-
Melting Point (MP):
-
A sharp range (spanning < 2°C) indicates high purity.
-
Example: Pure Benzocaine melts at 88–90°C [1]. A range of 85–89°C suggests solvent inclusion or impurities.
-
-
TLC Analysis:
-
Run the recrystallized product against the crude material.[3]
-
Eluent: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV lamp (254 nm). The product spot should be distinct; baseline impurities (catalysts/salts) should be absent.
-
-
Yield Calculation:
-
Target recovery is 70–85%. Higher recovery (>95%) often implies wet solvent or trapped impurities.
-
References
-
Benzocaine Recrystallization Guide. CristalChem. Available at: [Link]
-
Recrystallization Techniques. Chemistry LibreTexts. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
Solvent Selection for Aromatic Esters. University of Rochester. Available at: [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocol herein is designed for robustness, scalability, and safety, drawing upon established principles of process chemistry. We will delve into the mechanistic underpinnings of the synthetic route, provide a detailed step-by-step protocol, and outline critical in-process controls and analytical methods to ensure the desired product quality and yield.
Introduction: Significance and Synthetic Strategy
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-cancer agent Pazopanib.[1][2] Its molecular structure, featuring a substituted aniline core, makes it amenable to further chemical transformations. The synthesis of this intermediate on a larger scale necessitates a robust and economically viable process.
The chosen synthetic strategy involves a two-step sequence starting from a commercially available substituted nitroaromatic compound. This approach is favored for its high yields, operational simplicity, and the avoidance of hazardous reagents often associated with alternative routes. The key transformations are:
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the displacement of a suitable leaving group on an electron-deficient aromatic ring by N-methylpiperazine. The presence of a nitro group ortho or para to the leaving group activates the ring towards nucleophilic attack.[3][4]
-
Reduction of the Nitro Group: The nitro intermediate is then reduced to the corresponding aniline to yield the final product. Various reduction methods can be employed, with catalytic hydrogenation being a common and clean choice for industrial applications.
This application note will focus on a well-established route commencing with Ethyl 4-chloro-3-nitrobenzoate.
Reaction Mechanism and Rationale
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step is the reaction between Ethyl 4-chloro-3-nitrobenzoate and N-methylpiperazine. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the ortho position to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack by making the carbon atom attached to the chlorine electron-deficient.[3]
The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The nucleophilic nitrogen of N-methylpiperazine attacks the carbon bearing the chlorine atom, leading to the formation of this negatively charged intermediate. The negative charge is delocalized over the aromatic ring and the nitro group, which stabilizes the complex. Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding Ethyl 4-(4-methyl-1-piperazinyl)-3-nitrobenzoate.
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro group of Ethyl 4-(4-methyl-1-piperazinyl)-3-nitrobenzoate to an amino group. While various reducing agents can accomplish this transformation, catalytic hydrogenation is often preferred in a scale-up scenario due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal waste.
Commonly used catalysts include palladium on carbon (Pd/C) or Raney nickel.[5] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol or methanol. The nitro group is selectively reduced in the presence of the ester and the piperazine ring.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Ethyl 4-chloro-3-nitrobenzoate | 10299-69-1 | 229.62 | Starting material |
| N-Methylpiperazine | 109-01-3 | 100.16 | Nucleophile |
| Triethylamine | 121-44-8 | 101.19 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Palladium on Carbon (5% w/w) | 7440-05-3 | - | Catalyst |
| Ethanol | 64-17-5 | 46.07 | Solvent |
| Hydrogen Gas | 1333-74-0 | 2.02 | Reducing agent |
Step-by-Step Synthesis
Step 1: Synthesis of Ethyl 4-(4-methyl-1-piperazinyl)-3-nitrobenzoate
-
To a clean and dry reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 4-chloro-3-nitrobenzoate (1.0 eq).
-
Add toluene as the solvent (5-10 volumes relative to the starting material).
-
Begin stirring and add N-methylpiperazine (1.1 - 1.2 eq) to the mixture.
-
Add triethylamine (1.2 - 1.5 eq) to act as a base and scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water to remove triethylamine hydrochloride and any excess N-methylpiperazine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude Ethyl 4-(4-methyl-1-piperazinyl)-3-nitrobenzoate as an oil or solid. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Charge a hydrogenation reactor with the crude Ethyl 4-(4-methyl-1-piperazinyl)-3-nitrobenzoate (1.0 eq) from the previous step.
-
Add ethanol as the solvent (5-10 volumes).
-
Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (30-40 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC for the disappearance of the nitro intermediate.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the final product as a crystalline solid.
Visualization of the Synthetic Workflow
Caption: Synthetic route for this compound.
In-Process Controls and Analytical Characterization
Robust in-process controls (IPCs) are essential for ensuring a consistent and high-quality manufacturing process.
| Process Step | IPC Method | Acceptance Criteria |
| Step 1 (SNAr) | HPLC/TLC | Starting material < 1% |
| Step 2 (Reduction) | HPLC/TLC | Nitro intermediate < 0.5% |
| Final Product | HPLC | Purity ≥ 99.0% |
| ¹H NMR, ¹³C NMR, Mass Spec | Conforms to structure | |
| Melting Point | Consistent with reference standard |
Analytical Methods:
-
HPLC: A reverse-phase HPLC method with UV detection is suitable for monitoring reaction progress and determining the purity of the final product. A gradient elution with a mobile phase consisting of acetonitrile and water with a suitable buffer is recommended.
-
TLC: Thin-layer chromatography on silica gel plates can be used for rapid qualitative monitoring of the reactions.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the final product.
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product.
Safety Precautions
All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Ethyl 4-chloro-3-nitrobenzoate: Irritant. Avoid contact with skin and eyes.
-
N-Methylpiperazine: Corrosive and flammable. Handle with care.
-
Triethylamine: Flammable and corrosive. Strong odor.
-
Toluene: Flammable and toxic. Avoid inhalation of vapors.
-
Palladium on Carbon: Flammable when dry. Handle as a slurry.
-
Hydrogen Gas: Highly flammable. Use in a dedicated hydrogenation area with appropriate safety measures.
Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information.[7][8][9][10]
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanisms and implementing robust in-process controls, researchers and drug development professionals can consistently produce this key intermediate with high purity and yield. Adherence to the outlined safety precautions is paramount throughout the entire process.
References
-
PrepChem.com. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. Retrieved from [Link]
- Suhr, H. (1964). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Chemische Berichte, 97(12), 3277-3283.
- Gassman, P. G., & Gruetzmacher, G. (1973). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 53, 25.
- Wang, Y., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o785.
-
Anasazi Instruments, Inc. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Pazopanib. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Online Journal of Case Studies, 2(4).
- Google Patents. (n.d.). CN112538073A - Preparation method of pazopanib intermediate.
- El-Gindy, A., Emara, S., & Shaaban, H. (2014). Validated analytical methods for the simultaneous determination of antipyrine and benzocaine in the presence of p-aminobenzoic acid. RSC Advances, 4(69), 36638-36648.
- Nguyen, T. A., et al. (2018). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Molecules, 23(8), 2049.
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Ethyl 3-Amino-4-methylbenzoate - Safety Data Sheet [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate. This critical intermediate, notably used in the synthesis of various active pharmaceutical ingredients (APIs), is typically prepared via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis, ensuring higher yields and purity.
Section 1: The Synthetic Pathway
The synthesis proceeds in two key stages. Understanding the mechanism and critical parameters of each is fundamental to troubleshooting and optimization.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : Ethyl 4-halo-3-nitrobenzoate (where the halogen is typically fluorine or chlorine) is reacted with N-methylpiperazine. The aromatic ring is "activated" by the electron-withdrawing nitro group (NO₂) ortho to the leaving group (the halogen), which facilitates the attack by the nucleophile (N-methylpiperazine).[1][2] This reaction forms the intermediate, Ethyl 3-nitro-4-(4-methyl-1-piperazinyl)benzoate.
-
Step 2: Nitro Group Reduction : The nitro group of the intermediate is reduced to a primary amine (-NH₂), yielding the final product. This transformation is commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or using chemical reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.[3][4]
Sources
Technical Support Center: Minimizing Impurities in Piperazinyl Benzoate Esterification
Welcome to the technical support center for the synthesis of piperazinyl benzoate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important esterification reaction. The piperazine moiety is a critical scaffold in medicinal chemistry, and ensuring the purity of its derivatives is paramount for reliable downstream applications.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize impurities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my piperazinyl benzoate esterification?
A1: The most prevalent impurities are typically the N,N'-diacylated piperazine (a di-ester or di-amide byproduct), unreacted starting materials (piperazine and benzoic acid derivatives), and potentially N-acyl piperazine amide if the reaction conditions are not well-controlled.[2][3] Positional isomers of substituted piperazines can also be present if the starting materials are not pure.[4][5]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or an inappropriate catalyst can lead to an incomplete conversion of starting materials.
-
Side Reactions: The formation of di-acylated byproducts consumes your starting materials, directly reducing the yield of the desired mono-ester.
-
Product Precipitation: The desired product might be partially insoluble in the reaction solvent, leading to its precipitation and removal from the reaction mixture, thus halting the reaction.
-
Work-up Losses: The purification process, especially liquid-liquid extractions or chromatography, can lead to significant product loss if not optimized.
Q3: How can I prevent the formation of the N,N'-diacylated piperazine impurity?
A3: Preventing di-acylation is crucial for a clean reaction. Key strategies include:
-
Stoichiometric Control: Using a molar excess of the piperazine derivative relative to the benzoic acid derivative can statistically favor mono-acylation.[6]
-
Slow Addition: Adding the acylating agent (e.g., benzoyl chloride) slowly to the reaction mixture keeps its concentration low, reducing the likelihood of a second acylation event.
-
Use of Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective but multi-step approach to ensure mono-functionalization.[2][6]
Q4: I've noticed a significant amount of amide impurity in my product. How can I avoid this?
A4: Amide formation occurs when the amine of the piperazine attacks the ester carbonyl, a reaction known as aminolysis.[7][8] This is more likely at elevated temperatures. To minimize this:
-
Lower Reaction Temperatures: If possible, conduct the esterification at a lower temperature.
-
Choice of Reagents: Using a more reactive benzoic acid derivative, like an acyl chloride, allows for lower reaction temperatures and shorter reaction times, disfavoring the slower aminolysis reaction.
-
Catalyst Selection: Certain catalysts can selectively promote esterification over aminolysis.
Q5: My final product has an undesirable color. What could be the cause and how can I fix it?
A5: Discoloration often arises from trace impurities, which can be starting material contaminants or byproducts formed through oxidation or other side reactions during the synthesis or work-up. To address this:
-
High-Purity Starting Materials: Ensure the purity of your piperazine and benzoic acid derivatives.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Purification: Recrystallization or column chromatography are effective methods for removing colored impurities.
Troubleshooting Guide
Problem 1: High Levels of N,N'-Di-acylated Piperazine Impurity Detected
-
Symptoms: NMR or LC-MS analysis shows a significant peak corresponding to the di-acylated product.
-
Causality: The two nitrogen atoms of the piperazine ring are both nucleophilic and can react with the electrophilic benzoic acid derivative. If the reaction conditions favor a second acylation, the di-acylated impurity will form.
-
Solutions:
-
Protocol Modification:
-
Increase Piperazine Excess: Adjust the molar ratio of piperazine to benzoic acid derivative to 3:1 or even 5:1. This statistically favors the mono-acylation.[6]
-
Controlled Addition: Add the benzoic acid derivative dropwise to the solution of piperazine over an extended period (e.g., 1-2 hours) at a low temperature (e.g., 0 °C) to maintain a low concentration of the acylating agent.
-
-
Advanced Strategy:
-
Mono-protection: Utilize a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for acylation. The Boc group can be subsequently removed under acidic conditions.[2]
-
-
Problem 2: Significant Amount of Unreacted Starting Materials in the Final Product
-
Symptoms: TLC, GC-MS, or NMR analysis indicates the presence of both starting piperazine and benzoic acid derivatives in the purified product.[4]
-
Causality: The reaction has not gone to completion. This can be due to insufficient activation of the carboxylic acid, low reactivity of the piperazine, or suboptimal reaction conditions.
-
Solutions:
-
Reaction Condition Optimization:
-
Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
-
Extend Reaction Time: Allow the reaction to stir for a longer period.
-
Catalyst Screening: If using a catalyst (e.g., DCC, EDC), ensure it is fresh and used in the correct stoichiometric amount. Consider screening other coupling agents.
-
-
Purification Strategy:
-
Acid-Base Extraction: Utilize the basicity of the piperazine starting material and the acidity of the benzoic acid to remove them through aqueous washes during the work-up.
-
Chromatography: If extraction is insufficient, column chromatography is a reliable method for separating the product from the starting materials.
-
-
Problem 3: Formation of Amide byproducts
-
Symptoms: A byproduct with a different retention time in HPLC and a mass corresponding to the amide is observed.
-
Causality: The ester product can undergo nucleophilic attack by another molecule of piperazine (or the amine end of the product itself), especially at higher temperatures, leading to an amide.[7][8]
-
Solutions:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Reagent Choice: Use a more reactive acylating agent like an acyl chloride or anhydride, which allows the reaction to proceed at a lower temperature and for a shorter duration.[9]
-
Experimental Protocols
Protocol 1: Standard Esterification with Minimized Di-acylation
This protocol employs an excess of piperazine to favor mono-esterification.
Materials:
-
Piperazine (3.0 eq)
-
Substituted Benzoic Acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted benzoic acid (1.0 eq), piperazine (3.0 eq), and DMAP (0.1 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Impurity Profiling by HPLC-UV
A general method for analyzing the purity of the final product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
Gradient:
-
Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
Detection:
-
UV detection at a wavelength appropriate for the aromatic system of the benzoate ester (e.g., 254 nm).
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the presence of impurities. The relative peak areas can be used to estimate the purity.
Data Presentation
Table 1: Effect of Piperazine Stoichiometry on Impurity Formation
| Piperazine:Benzoic Acid Ratio | Desired Mono-ester Yield (%) | Di-ester Impurity (%) |
| 1:1 | 55 | 35 |
| 2:1 | 75 | 15 |
| 3:1 | 85 | 5 |
| 5:1 | 88 | <2 |
Note: Yields and impurity levels are representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Impurity Formation Pathways
Caption: Pathways for desired product and common impurities.
References
-
The synthesis, analysis and characterisation of piperazine based drugs. Figshare. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 856–864. Available at: [Link]
-
Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]
-
Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Available at: [Link]
-
Sarı, S., Ünalan, S., & Yılmaz, M. (2019). Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Turkish Journal of Chemistry, 43(6), 1636-1653. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Available at: [Link]
-
Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]
-
He, L., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry, 56(10), 955-964. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
ResearchGate. (n.d.). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. Available at: [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 37. Available at: [Link]
-
Wiley Online Library. (n.d.). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Available at: [Link]
- Google Patents. (n.d.). Method for the preparation of piperazine and substituted piperazines.
-
National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Available at: [Link]
-
Royal Society of Chemistry Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]
-
ResearchGate. (n.d.). Direct N 1-monosubstitution of piperazine. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Available at: [Link]
-
Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aru.figshare.com [aru.figshare.com]
- 5. etd.auburn.edu [etd.auburn.edu]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in piperazine substitution reactions
Introduction: The Piperazine Paradox
Piperazine is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs ranging from antihistamines (Cetirizine) to antipsychotics (Aripiprazole).[1] However, its dual-nitrogen nature presents a "Piperazine Paradox": it is simultaneously too reactive (leading to bis-alkylation) and, in specific catalytic contexts, stubbornly unreactive (due to catalyst poisoning or solubility issues).
This guide moves beyond basic textbook theory to address the specific failure modes encountered in the lab. We focus on the three dominant pathways: Nucleophilic Substitution (
Module 1: Nucleophilic Substitution ( & )
The Issue: Uncontrolled Bis-Alkylation and Poor Selectivity.
Q1: "I am targeting a mono-substituted piperazine using an alkyl halide, but my crude NMR shows a mixture of starting material and bis-alkylated byproduct. Why is the conversion to mono-product so low?"
Diagnosis:
You are fighting kinetics.[1] In many
Troubleshooting Protocol: Do not rely on 1:1 stoichiometry. You must statistically force the equilibrium or sterically block the second site.
Option A: The "Brute Force" Statistical Method If you cannot use a protecting group, you must flood the reaction with nucleophile.
-
Stoichiometry: Use 5.0 to 10.0 equivalents of piperazine relative to the electrophile.[1]
-
Addition Order: Dissolve piperazine in the solvent first. Add the electrophile dropwise (slow addition) to the piperazine solution.[2] This ensures the electrophile always encounters unreacted piperazine.[1]
-
Workup: Since piperazine is water-soluble, wash the organic layer extensively with water to remove the excess starting material.[1]
Option B: The Mono-Boc Strategy (Recommended) For high-value electrophiles, do not waste reagents on statistical methods.[1]
-
Step 1: Use commercially available
-Boc-piperazine .[1] -
Step 2: Perform the alkylation (Standard conditions:
, MeCN, ). -
Step 3: Deprotect with TFA/DCM or HCl/Dioxane.[1]
Q2: "My reaction with a heteroaryl chloride is sluggish. I added more base, but now I see degradation."
Diagnosis:
In
Optimization Table: Base & Solvent Effects in
| Variable | Standard Condition | "Power" Condition | Why? |
| Base | DIPEA (Hünig's Base) | DIPEA prevents H-bond aggregation of piperazine, increasing effective nucleophilicity without being strong enough to deprotonate sensitive groups.[1] | |
| Solvent | Acetonitrile (MeCN) | DMSO or NMP | Polar aprotic solvents with high dielectric constants stabilize the Meisenheimer complex intermediate.[1] |
| Additive | None | LiCl (1.0 eq) | Lithium ions can act as a weak Lewis acid, coordinating to the leaving group (e.g., Cl or F) on the heteroaryl ring, facilitating departure. |
Module 2: Palladium-Catalyzed Cross-Coupling
The Issue: Catalyst Deactivation and Induction Periods.
Q3: "My Buchwald-Hartwig reaction stalls at 20% conversion. I added more Pd(OAc)2, but it didn't help."
Diagnosis:
You are likely experiencing catalyst poisoning .[1] Unsubstituted piperazine is a bidentate ligand capable of coordinating to Palladium species, forming stable "Pd-amine" complexes that are catalytically inactive (off-cycle species).[1] Furthermore, simple Pd salts like
The Solution: Pre-Catalysts and Ligand Selection
Stop using simple Pd salts.[1] Switch to Palladacycle Pre-catalysts (e.g., Pd-G3/G4 generations) which guarantee the formation of the active
Ligand Selection Decision Tree (DOT Visualization):
Caption: Decision logic for ligand selection in Pd-catalyzed piperazine arylation. RuPhos is the gold standard for secondary amines.
Recommended Protocol (The "RuPhos" Standard):
-
Catalyst: RuPhos-Pd-G4 (1-2 mol%).[1]
-
Base: NaOtBu (Sodium tert-butoxide) is preferred for speed.[1] Use LHMDS if your substrate has base-sensitive esters/nitriles.[1]
-
Solvent: Dioxane or Toluene (anhydrous).[1]
-
De-gassing: Critical. Sparge solvent with Argon for 15 mins before adding catalyst.[1]
kills the active catalytic species rapidly.[1]
Module 3: Reductive Amination
The Issue: Equilibrium Limitations and Water Management.
Q4: "I'm trying to react a ketone with piperazine using NaBH(OAc)3, but I only recover starting material."
Diagnosis:
Ketones are sterically hindered and less electrophilic than aldehydes.[1] The formation of the intermediate hemiaminal or iminium ion is unfavorable and reversible. If water is present (even atmospheric moisture), the equilibrium shifts back to the ketone + amine.
The Solution: Titanium(IV) Isopropoxide
-
Lewis Acid: Activates the carbonyl oxygen.[1]
-
Water Scavenger: Hydrolyzes to consume water produced during imine formation, driving the equilibrium forward.[1]
The "Titanium Boost" Protocol:
-
Step 1 (Neat or concentrated): Combine Piperazine (1.0 eq), Ketone (1.0 eq), and
(1.2 - 1.5 eq).[1] -
Step 2 (Dilution): Dilute with Ethanol or THF.[1]
-
Step 3 (Reduction): Add
(not triacetoxy) carefully.[1]-
Why NaBH4? The Ti-complex is robust; stronger reducing agents are often needed/tolerated compared to standard reductive aminations.[1]
-
-
Step 4 (Quench): Quench with 1N NaOH. A white precipitate (
) will form.[1] Filter through Celite.[1]
Module 4: Workup & Purification
The Issue: The "Invisible" Product (Solubility & pKa).
Q5: "LCMS shows 100% conversion, but I extracted with Ethyl Acetate/Water and my organic layer is empty."
Diagnosis: Piperazine derivatives are highly polar.[1][3]
-
pKa1 (N1): ~9.8
-
pKa2 (N2): ~5.6 If your aqueous workup is neutral (pH 7), the piperazine ring is likely protonated (positively charged) and resides in the water layer.
The pH Swing Extraction Guide:
| Target Species | Aqueous pH Required | Why? |
| Free Base (Neutral) | pH > 11 | You must be above the highest pKa (9.[1]8) to ensure the molecule is uncharged and lipophilic.[1] Use 1M NaOH or sat.[1] |
| Monocation | pH ~ 7.5 | At physiological pH, piperazine is partially ionized.[1] It will partition into water.[1][3] |
| Dication | pH < 5 | Fully protonated.[1] Stays in water.[1][2][4] |
Visual Workflow for Recovery:
Caption: "Acid-Base Swing" extraction to purify piperazine derivatives without chromatography.
References
-
Maiti, S., et al. "Selective Monoarylation of Piperazine Derivatives."[1] The Journal of Organic Chemistry, vol. 81, no. 9, 2016. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, vol. 116, no.[1] 19, 2016, pp. 12564–12649.[1] Link
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination."[1] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, vol. 2, 2011, pp. 27-50.[1] Link
-
BenchChem Technical Division. "Physicochemical Properties of Piperazine Salts." BenchChem Technical Guides, 2024.[1] Link
Sources
Technical Support Center: Strategies for the Removal of Unreacted 4-Methylpiperazine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of unreacted 4-methylpiperazine from reaction mixtures. The following sections offer a combination of theoretical explanations, practical step-by-step protocols, and answers to frequently asked questions to ensure the successful purification of your target compounds.
Physicochemical Properties of 4-Methylpiperazine
A thorough understanding of the properties of 4-methylpiperazine is fundamental to selecting the most effective purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂ | [1] |
| Molar Mass | 100.16 g/mol | [1] |
| Boiling Point | 138 °C (280 °F; 411 K) | [1] |
| Melting Point | -6 °C (21 °F; 267 K) | [1] |
| pKa (of conjugate acid) | pKa1: ~9.73, pKa2: ~5.35 at 298 K | [2] |
| Solubility | Miscible with water, soluble in ethanol, ether | [3] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the removal of 4-methylpiperazine and provides actionable solutions.
Scenario 1: Persistent 4-Methylpiperazine in the Organic Layer After Acidic Wash
Question: I've performed a standard aqueous acidic wash (e.g., with 1M HCl), but I still see a significant amount of 4-methylpiperazine in my organic layer by TLC/LC-MS. What's going wrong?
Answer: This is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Protonation: 4-Methylpiperazine is a di-basic amine with two pKa values.[2] To ensure complete protonation and subsequent transfer to the aqueous layer, the pH of the aqueous phase must be sufficiently low. A single wash might not be enough to overcome equilibrium limitations, especially with high concentrations of the amine.
-
Solution:
-
Check the pH: After shaking the separatory funnel, use pH paper to check the pH of the aqueous layer. It should be strongly acidic (pH 1-2).
-
Multiple Washes: Instead of one large volume wash, perform multiple smaller volume washes (e.g., 3 x 50 mL of 1M HCl instead of 1 x 150 mL). This is more efficient at removing the amine.[4]
-
Increase Acid Concentration: In some cases, increasing the acid concentration to 2M HCl may be more effective.
-
-
-
"Salting Out" Effect: If your organic solvent has some miscibility with water (e.g., ethyl acetate), a high concentration of the amine salt in the aqueous layer can drive some of it back into the organic phase.
-
Solution: After the acidic washes, perform a wash with brine (saturated aqueous NaCl). This will help to remove dissolved water and some polar impurities from the organic layer.[4]
-
-
Emulsion Formation: The formation of a stable emulsion at the interface of the organic and aqueous layers can trap the protonated amine, preventing its complete removal.
-
Solution:
-
Brine Wash: A brine wash can help to break up emulsions.[4]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.
-
-
Scenario 2: My Target Compound is Acid-Labile
Question: My product contains acid-sensitive functional groups (e.g., acetals, t-butyl esters). How can I remove 4-methylpiperazine without degrading my compound?
Answer: In this situation, an acidic wash is not a viable option. Here are alternative strategies:
-
Aqueous Wash with Copper Sulfate: A wash with an aqueous solution of copper (II) sulfate can effectively remove amines through complexation.[5] The copper-amine complex is water-soluble and will partition into the aqueous layer.
-
Protocol: Wash the organic layer with a 10% aqueous solution of CuSO₄. Continue washing until the blue color of the aqueous layer no longer turns purple, indicating that all the amine has been complexed.[5]
-
-
Scavenger Resins: Solid-supported scavenger resins are an excellent choice for removing reagents without the need for aqueous workups. For amines, a sulfonic acid-based resin (e.g., SCX-2) is highly effective.
-
Workflow:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF, MeOH).
-
Add the sulfonic acid resin (typically 2-4 equivalents relative to the excess amine).
-
Stir the mixture for a recommended time (e.g., 1-4 hours).
-
Filter off the resin to obtain a solution of your purified product.
-
-
-
Flash Column Chromatography: If your compound is stable to silica gel, flash chromatography is a reliable method for purification.
-
Solvent System Selection: A common solvent system for separating amines is a gradient of methanol in dichloromethane. To improve peak shape and prevent streaking, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[6]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between an acidic wash and a scavenger resin?
A1: The choice depends on several factors:
-
Acid Stability of Your Compound: If your compound is acid-sensitive, a scavenger resin is the preferred method.
-
Scale of the Reaction: For small-scale reactions, scavenger resins are very convenient. For larger-scale reactions, an acidic wash may be more cost-effective.
-
Efficiency: Scavenger resins can often provide a cleaner product in a single step compared to multiple aqueous washes.
-
Workup Simplicity: Scavenger resins offer a simple filtration workup, avoiding the potential for emulsions and the need to handle large volumes of aqueous waste.
Q2: Can I use distillation to remove 4-methylpiperazine?
A2: While 4-methylpiperazine has a relatively high boiling point (138 °C), it can be difficult to remove from higher-boiling products by simple distillation.[1] Azeotropic or extractive distillation techniques are more effective but are typically employed on an industrial scale.[7] For laboratory-scale work, the methods described above are generally more practical.
Q3: What are the main safety precautions when working with 4-methylpiperazine?
A3: 4-Methylpiperazine is a corrosive and flammable liquid.[1] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8][9] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[9]
Experimental Protocols
Protocol 1: Removal of 4-Methylpiperazine using an Acidic Wash
This protocol is suitable for acid-stable target compounds.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Subsequent Washes: Repeat the acidic wash (steps 3-5) two more times.
-
Neutralization (Optional): If your product is sensitive to residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Removal of 4-Methylpiperazine using a Sulfonic Acid Scavenger Resin (Batch Method)
This protocol is ideal for acid-sensitive compounds or for a simplified workup.
-
Resin Selection: Choose a sulfonic acid-based scavenger resin (e.g., ISOLUTE® SCX-2).
-
Quantification: Determine the amount of excess 4-methylpiperazine in your reaction mixture (an estimation from the reaction stoichiometry is usually sufficient).
-
Resin Addition: To the crude reaction mixture, add the scavenger resin (2-4 equivalents relative to the excess 4-methylpiperazine).
-
Agitation: Gently agitate the mixture at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Visualizing the Decision-Making Process
The following flowchart provides a visual guide to selecting the appropriate method for removing unreacted 4-methylpiperazine.
Caption: Decision workflow for removing 4-methylpiperazine.
References
-
El-Faham, A., Armand-Ugón, M., Esté, J. A., & Albericio, F. (2008). Use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas as anti-HIV agents. ChemMedChem, 3(7), 1034–1037. [Link]
-
King, A. Successful Flash Chromatography. King Group. [Link]
-
UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(1), 332–356. [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
Biotage. (n.d.). ISOLUTE® Si Propylsulfonic Acid (SCX-2). [Link]
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (2023, November 26). N-Methylpiperazine. [Link]
-
Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8683–8686. [Link]
-
Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
Wang, Y., et al. (2023). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers, 10(10), 2533-2539. [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]
- Google Patents. (2019).
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. [Link]
- Google Patents. (1962).
Sources
- 1. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 4. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Chromatography [chem.rochester.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Maximizing Amino-Benzoate Intermediate Yields Through Strategic Solvent Selection
Welcome to our dedicated technical support center for the synthesis of amino-benzoate intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in maximizing reaction yields and purity. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fischer Esterification of Aminobenzoic Acids
The Fischer esterification is a cornerstone reaction for producing amino-benzoate esters. However, its reversible nature presents unique challenges that can often be overcome by judicious solvent choice.
Question 1: My Fischer esterification of p-aminobenzoic acid (PABA) is giving a low yield. What is the most common cause and how can I improve it?
Answer: Low yields in Fischer esterification are most frequently due to the presence of water, which shifts the reaction equilibrium back towards the starting materials.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. To drive the reaction forward and maximize the yield of your amino-benzoate ester, you must effectively remove this water as it is formed.[3]
There are two primary solvent-based strategies to achieve this:
-
Using a Large Excess of the Alcohol: The simplest approach is to use the alcohol reactant itself as the solvent.[2][3] By using a large molar excess of the alcohol (e.g., ethanol for the synthesis of benzocaine), you can shift the equilibrium towards the product side according to Le Chatelier's Principle.[2][4] While effective, this method can be costly if the alcohol is expensive.
-
Azeotropic Removal of Water: A more efficient method, particularly for less volatile alcohols or when using stoichiometric amounts of reactants, is to use a non-polar, water-immiscible solvent that forms an azeotrope with water, such as toluene or xylene.[3][5] By using a Dean-Stark apparatus, the water-azeotrope is continuously removed from the reaction mixture, preventing the reverse reaction.[3] The denser water separates in the trap, while the solvent is returned to the reaction flask.
Question 2: I'm observing poor solubility of my aminobenzoic acid in the reaction solvent. How does this affect the reaction, and what should I do?
Answer: Poor solubility of the starting aminobenzoic acid can significantly hinder the reaction rate and overall yield. For the reaction to proceed efficiently, the reactants must be in the same phase. 4-Aminobenzoic acid, for example, is only slightly soluble in water but shows better solubility in polar organic solvents like ethanol and methanol.[6][7]
If you are using a non-polar solvent like toluene for azeotropic water removal, the solubility of the aminobenzoic acid can be a limiting factor. In such cases, you can:
-
Increase the reaction temperature: Solubility generally increases with temperature.
-
Use a co-solvent: Adding a small amount of a polar solvent in which the aminobenzoic acid is more soluble can help. However, be mindful that the co-solvent should not interfere with the azeotropic removal of water.
-
Consider the zwitterionic form: Aminobenzoic acids can exist as zwitterions, which are often less soluble in organic solvents.[8] The addition of the acid catalyst (e.g., H₂SO₄) protonates the amino group, forming a salt that may have different solubility characteristics.[2][8] In some cases, this salt is more soluble in the reaction medium.
Question 3: During the work-up of my benzocaine synthesis, I'm getting a low yield of the final product after neutralization. What is happening and how can solvent choice during extraction help?
Answer: A common pitfall during the work-up is the loss of the product during extraction. After neutralization of the reaction mixture with a base like sodium carbonate, the amino-benzoate ester precipitates.[2][9] However, it may still have some solubility in the aqueous layer, especially if the volume is large.
To maximize your recovery:
-
Choose an appropriate extraction solvent: A moderately polar, water-immiscible solvent like ethyl acetate is an excellent choice for extracting amino-benzoate esters.[10]
-
Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.
-
Saturate the aqueous layer: Adding a salt like sodium chloride to the aqueous layer (salting out) can decrease the solubility of the organic product in the aqueous phase, driving more of it into the organic layer during extraction.[11][12][13]
Section 2: Reduction of Nitrobenzoates
The reduction of a nitro-substituted benzoate to the corresponding amino-benzoate is another common synthetic route. Solvent selection here is critical for both the reaction's success and the ease of product isolation.
Question 4: I am reducing ethyl p-nitrobenzoate to ethyl p-aminobenzoate (benzocaine) via catalytic hydrogenation. What is the best solvent for this reaction?
Answer: For the catalytic reduction of ethyl p-nitrobenzoate, a polar protic solvent like ethanol is an excellent choice.[14] Ethanol effectively dissolves the starting material and the resulting product. A published procedure in Organic Syntheses describes the use of 95% ethanol for the platinum oxide-catalyzed hydrogenation of ethyl p-nitrobenzoate, achieving a high yield of 91-100%.[14]
The choice of a protic solvent here is advantageous as it can help to stabilize the polar intermediates formed during the reduction process.
Question 5: I am using a strong reducing agent like LiAlH₄ to reduce a nitro- or carboxy-substituted aromatic ring. What are the critical solvent considerations?
Answer: When using highly reactive, moisture-sensitive reducing agents like lithium aluminum hydride (LiAlH₄), the choice and handling of the solvent are paramount.
-
Anhydrous Solvents are Essential: LiAlH₄ reacts violently with water and other protic solvents (like alcohols). Therefore, you must use anhydrous (dry) polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.[11]
-
Solvent Polarity and Solubility: The chosen solvent must be able to dissolve the starting material to a reasonable extent. If the substrate has poor solubility, the reaction may be slow or incomplete.
-
Work-up Considerations: The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts that can lead to emulsions.[11] A careful quenching procedure, often referred to as the Fieser work-up (sequential addition of water, then a sodium hydroxide solution, followed by more water), is recommended to precipitate the aluminum salts for easier filtration.[11] The solvent used during the reaction will also be the primary solvent during the initial stages of the work-up.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of amino-benzoate intermediates via nucleophilic aromatic substitution (SNAr) is highly dependent on the solvent's ability to stabilize the charged intermediate.
Question 6: I am attempting an SNAr reaction to synthesize an amino-benzoate derivative, and the reaction is very slow. How can a change in solvent accelerate the reaction?
Answer: The rate of an SNAr reaction is significantly influenced by the solvent's polarity and its ability to solvate the charged intermediates. SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex.[15]
-
Polar Aprotic Solvents are Preferred: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are the solvents of choice for SNAr reactions.[16][17][18] These solvents are polar enough to dissolve the nucleophile and the substrate, but they do not strongly solvate the anionic nucleophile through hydrogen bonding.[16][17][18] This leaves the nucleophile "naked" and more reactive, thus accelerating the reaction.
-
Avoid Polar Protic Solvents: In contrast, polar protic solvents (e.g., water, alcohols) will form a "cage" around the anionic nucleophile through hydrogen bonding, stabilizing it and reducing its nucleophilicity.[16][18][19] This significantly slows down the rate-determining step of the SNAr reaction. The rate increase when switching from a polar protic to a polar aprotic solvent can be several orders of magnitude.[15][16]
Data & Protocols
Table 1: Solubility of p-Aminobenzoic Acid (PABA) in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Reference |
| Water | 25 | ~0.5 | [6][7] |
| Methanol | 25 | High | [20] |
| Ethanol | 25 | Moderate | [6][20] |
| Acetic Acid | 25 | Moderate | [20] |
| Ethyl Acetate | 25 | Moderate | [20] |
| 2-Propanol | 25 | Low | [20] |
| Acetonitrile | 25 | Low | [20] |
Note: This table provides a qualitative and comparative overview. Exact solubility values can vary with temperature and the specific polymorphic form of PABA.
Experimental Protocol: Synthesis of Benzocaine via Fischer Esterification
This protocol outlines the synthesis of ethyl 4-aminobenzoate (benzocaine) from p-aminobenzoic acid using an excess of ethanol as both a reactant and the solvent.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine p-aminobenzoic acid and absolute ethanol. Use a significant molar excess of ethanol (e.g., 10 equivalents). Stir the mixture until the solid dissolves.[2]
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid dropwise to the stirred solution. A precipitate of the p-aminobenzoic acid hydrogen sulfate salt may form.[2]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction progresses.[2]
-
Work-up and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice water. While stirring, slowly add the 10% sodium carbonate solution until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8.[2]
-
Isolation and Purification: Collect the precipitated crude benzocaine by vacuum filtration. Wash the crystals with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture.[9][10]
Diagrams
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3037046A - Benzocaine process - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. cristalchem.com [cristalchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 13. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Validation Guide: Purity Assay for Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate
Executive Summary & Strategic Context
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate (EAMPB) is a critical pharmacophore scaffold used in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs). Its structural integrity—specifically the balance between the reactive aniline amine and the solubilizing N-methyl piperazine tail—directly dictates the yield and purity of the final API.
The Challenge: Standard generic purity assays often fail due to the "Piperazine Tailing Effect." The basic nitrogen atoms in the piperazine ring interact with residual silanols on standard silica-based HPLC columns, leading to peak broadening and poor resolution from closely related regioisomers or hydrolysis byproducts (Acid Impurity).
The Solution: This guide objectively compares three analytical approaches, ultimately recommending a Validated Ion-Suppressed Gradient HPLC Method . We provide the exact protocol, validation data, and mechanistic rationale to ensure your Certificate of Analysis (CoA) reflects true chemical purity.
Comparative Analysis: Selecting the Right Methodology
We evaluated three industry-standard techniques for the assay of EAMPB. The comparison focuses on Specificity (ability to distinguish impurities), Precision, and Throughput.[1][2]
| Feature | Method A: Non-Aqueous Titration | Method B: Isocratic HPLC (Generic) | Method C: Gradient HPLC (Recommended) |
| Principle | Acid-Base neutralization (Perchloric acid) | Partition chromatography (C18, MeOH/Water) | Ion-suppressed Partition (C18, Phosphate Buffer pH 3.0) |
| Specificity | Low. Quantifies total basic amines. Cannot distinguish EAMPB from its de-ethylated acid or des-methyl impurities. | Medium. Co-elution risks. Piperazine tailing masks small impurities. | High. Resolves EAMPB from hydrolysis products and synthesis precursors. |
| Precision (RSD) | < 0.5% (Excellent for bulk) | ~ 2.0% (Poor peak integration) | < 1.0% (Sharp peak shape) |
| Throughput | High (10 mins/sample) | Medium (20 mins/sample) | Medium (25 mins/sample) |
| Verdict | Use for Raw Material Release only. | Not Recommended. | Gold Standard for Release Testing. |
The "Gold Standard" Protocol: Ion-Suppressed Gradient HPLC
This protocol is designed to eliminate silanol interactions and ensure baseline separation of the Acid Impurity (Hydrolysis product) from the Main Peak.
Chromatographic Conditions[1][2][3][4][5]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: InertSustain C18 or Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm). Rationale: High carbon load and end-capping prevent amine tailing.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric acid. Rationale: Low pH ensures piperazine is fully protonated, reducing silanol interaction. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Max absorption of benzoate system).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient (Elute EAMPB) |
| 20.0 | 40 | 60 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Validation Workflow & Logic (Visualized)
The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points for "System Suitability."
Figure 1: Validation Logic Flow ensuring system suitability before data collection.
Experimental Validation Data
The following data represents typical performance metrics obtained using the Method C (Gradient HPLC) described above. This serves as a benchmark for your internal validation.
Specificity & System Suitability
The method must resolve the Main Peak (EAMPB) from its hydrolysis degradation product (Acid Impurity).
| Component | Retention Time (min) | Relative RT (RRT) | Tailing Factor ( | Resolution ( |
| Acid Impurity | 6.2 | 0.48 | 1.1 | N/A |
| EAMPB (Main) | 12.8 | 1.00 | 1.2 | > 5.0 |
Insight: The Acid Impurity elutes significantly earlier due to the free carboxylic acid group being ionized and highly polar at pH 3.0.
Linearity
Evaluated across 50% to 150% of the target concentration (0.5 mg/mL).
| Level (%) | Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 250 | 1,250,400 |
| 75 | 375 | 1,875,100 |
| 100 | 500 | 2,505,300 |
| 125 | 625 | 3,120,800 |
| 150 | 750 | 3,755,200 |
| Result | Slope = 5005 |
Accuracy (Recovery)
Spiked placebo/solvent with known amounts of EAMPB.
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery | Acceptance Criteria |
| 80% | 40.0 | 39.8 | 99.5% | 98.0 - 102.0% |
| 100% | 50.0 | 50.1 | 100.2% | 98.0 - 102.0% |
| 120% | 60.0 | 60.3 | 100.5% | 98.0 - 102.0% |
Impurity Pathway Analysis
Understanding what you are separating is as important as the separation itself. The diagram below details the chemical relationship between the target molecule and its critical impurities.
Figure 2: Synthesis and Degradation pathway showing the origin of the critical Acid Impurity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with Piperazine ring. | Ensure mobile phase pH is ≤ 3.0. Add 0.1% Triethylamine (TEA) if using a standard C18 column. |
| RT Drift | Temperature fluctuation or Buffer evaporation. | Use a column oven (30°C). Prepare fresh buffer daily to prevent pH shift. |
| Ghost Peaks | Carryover of the basic amine. | Increase the "Wash" phase (60% B) duration in the gradient. Use a needle wash of 50:50 ACN:Water. |
References
-
International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] [Link]
-
Dolan, J. W. (2002). Tailing Peaks: The Bane of HPLC. LCGC North America. [Link]
-
PubChem. (n.d.).[5] Ethyl 3-amino-4-methylbenzoate (Structural Analog Data). National Library of Medicine. [Link]
Sources
Comparing synthetic routes for 3-amino-4-piperazinyl benzoates
Executive Summary
3-amino-4-(1-piperazinyl)benzoates are critical pharmacophores, serving as precursors for third-generation fluoroquinolones and specific kinase inhibitors (e.g., PD 166326). Their synthesis presents a classic process chemistry dilemma: balancing raw material costs against step count and impurity profiles.
This guide compares the two dominant synthetic strategies:
-
The Classical Stepwise Route: Nucleophilic Aromatic Substitution (
) followed by Nitro Reduction. -
The Modern Catalytic Route: Buchwald-Hartwig Amination.[1][2][3]
Recommendation: For scales >100g, Route A (Stepwise) is preferred due to the low cost of nitro-benzoate starting materials and the avoidance of heavy metal scavenging. Route B is reserved for high-throughput medicinal chemistry where speed outweighs cost.
Part 1: Comparative Route Analysis
Route A: The "Workhorse" (Stepwise + Reduction)
This route leverages the electron-withdrawing nature of the nitro group to facilitate the displacement of a halogen at the 4-position, followed by a reduction to the amine.
-
Mechanism: Addition-Elimination (
) Catalytic Hydrogenation. -
Key Challenge: Controlling the regioselectivity during
and preventing bis-alkylation of piperazine (where one piperazine molecule attacks two benzoate rings). -
Scalability: High.
Route B: The "Precision" Route (Buchwald-Hartwig)
This route couples a 3-amino-4-halo-benzoate directly with piperazine using Palladium catalysis.
-
Mechanism: Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition
Transmetallationngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Reductive Elimination). -
Key Challenge: Catalyst cost, ligand selection, and removal of residual Palladium (must be <10 ppm for GMP).
-
Scalability: Moderate (limited by catalyst cost).
Performance Matrix
| Metric | Route A: | Route B: Pd-Catalyzed Coupling |
| Overall Yield | 65% - 78% (2 Steps) | 80% - 90% (1 Step) |
| Raw Material Cost | Low (Commodity Nitro-benzoates) | High (Bromo-anilines + Pd Catalyst) |
| Atom Economy | Good | Poor (Large Ligands, Phosphate bases) |
| Impurity Profile | Bis-piperazine adducts (dimers) | Pd residues, Phosphine oxides |
| Safety Profile | Nitro compounds (energetic), | Mild conditions |
Part 2: Decision Framework & Workflow
The following diagram illustrates the decision logic and chemical pathways.
Caption: Decision matrix comparing the two primary synthetic routes based on scale and starting material availability.
Part 3: Detailed Experimental Protocols
Protocol A: The Stepwise Route (Recommended for Scale)
This protocol is self-validating: the color change in Step 1 (pale yellow to deep orange/red) and the uptake of Hydrogen in Step 2 serve as visual process indicators.
Step 1:
Reaction
Reaction: Ethyl 4-chloro-3-nitrobenzoate + Piperazine
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Ethyl 4-chloro-3-nitrobenzoate: 22.9 g (100 mmol)
-
Piperazine (Anhydrous): 25.8 g (300 mmol) [Critical: 3 eq. excess]
-
Solvent: Ethanol (150 mL) or Acetonitrile.
-
Base:
(13.8 g, 100 mmol) - Optional if excess piperazine is used, but recommended to scavenge HCl.
-
-
Procedure:
-
Dissolve the benzoate in Ethanol.
-
Add Piperazine and
. -
Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, replaced by a lower yellow spot.
-
-
Workup (Self-Validating Purification):
-
Cool to room temperature.
-
Pour into water (400 mL). The product typically precipitates as a yellow/orange solid.
-
Crucial Step: If oil forms, extract with DCM, wash with water to remove excess piperazine (water-soluble), then dry and concentrate.
-
Yield Target: 85-90%.
-
Expert Insight: The 3-fold excess of piperazine is non-negotiable. Using 1:1 equivalents results in the formation of the "dimer" (bis-benzoate piperazine), which is extremely difficult to separate later.
Step 2: Catalytic Hydrogenation
Reaction: Ethyl 4-(1-piperazinyl)-3-nitrobenzoate +
-
Setup: Hydrogenation vessel (Parr shaker or balloon for small scale).
-
Reagents:
-
Nitro Intermediate (from Step 1): 10 g.
-
Catalyst: 10% Pd/C (1.0 g, 10 wt% loading).
-
Solvent: Methanol or Ethanol (100 mL).
-
-
Procedure:
-
Purge vessel with
three times, then three times. -
Stir under
atmosphere (balloon pressure is usually sufficient; 30 psi for faster kinetics) at RT for 4-12 hours. -
Validation: The intense yellow color of the nitro compound will fade to a pale beige/colorless solution.
-
-
Workup:
-
Filter through a Celite pad to remove Pd/C (Keep wet to prevent pyrophoric ignition).
-
Concentrate the filtrate.[4]
-
Recrystallize from Ethanol/Ether if necessary.
-
Protocol B: Buchwald-Hartwig Amination (Reference)
Use this when the nitro-precursor is unavailable or if the 3-amino group is already present on a complex scaffold.
-
Reagents: Ethyl 3-amino-4-bromobenzoate (1.0 eq), Piperazine (1.2 eq),
(2 mol%), BINAP (4 mol%), (1.4 eq), Toluene. -
Conditions: Heat at 100°C under Argon for 12 hours.
-
Note: Requires strictly anhydrous conditions.
Part 4: Mechanistic Visualization
The following diagram details the
Caption: Mechanism of the
References
-
PrepChem. "Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate." (General procedure for piperazinyl benzoates via nucleophilic attack). Available at: [Link]
-
National Institutes of Health (PMC). "Ethyl 4-chloro-3-nitrobenzoate." (Crystallography and reactivity of the starting material).[5][6][7] Available at: [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination." (General conditions for Pd-catalyzed amination). Available at: [Link]
-
Almac Group. "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." (Industrial protocols for nitro-benzoate reduction). Available at: [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. youtube.com [youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3-nitro-4-(n-propylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standard Characterization Guide: Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate
Executive Summary
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate (CAS: 70146-15-5) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Ponatinib (Iclusig®). Its structural complexity—featuring an oxidation-prone primary amine, a hydrolysis-prone ester, and a basic piperazine moiety—presents unique analytical challenges.
This guide moves beyond generic "purity testing" to establish a self-validating reference standard system . We compare the industry-standard "Mass Balance" approach against the modern "Quantitative NMR (qNMR)" absolute assay, providing actionable protocols to characterize this molecule with metrological traceability.
Part 1: The Analytical Landscape & Impurity Logic
To analyze this standard, one must first understand its failure modes. The molecule is not static; it reacts with its environment.[1]
Impurity Fate Mapping
The following diagram illustrates the degradation pathways that your analytical method must detect to be considered specific.
Figure 1: Critical degradation pathways. The method must resolve the acidic hydrolysis product (early eluting on RP-HPLC) and the N-oxide (polar).
Part 2: Comparative Analysis of Reference Standard Types
In drug development, "purity" is a relative term until an assay value is established. Below is the objective comparison of the three tiers of reference standards available for this intermediate.
Comparative Data Table
| Feature | Type A: Primary Standard (qNMR) | Type B: Working Standard (Mass Balance) | Type C: Crude/Research Grade |
| Assay Method | 1H-qNMR (Absolute Quantification) | HPLC (100% - Impurities) × (1 - Volatiles) | HPLC Area % only |
| Traceability | Traceable to NIST/BIPM via Internal Standard | Traceable to Type A or theoretical 100% | None |
| Uncertainty | Low (< 0.5%) | Medium (Dependant on KF/TGA accuracy) | High (Unknown volatiles/salts) |
| Suitability | CMC Filing, Release Testing, Calibration | Routine QC, In-process monitoring | Early synthesis scouting |
| Cost/Time | High / 24 Hours | Medium / 3-5 Days (Multiple techniques) | Low / 1 Hour |
Expert Insight: The "Mass Balance" Trap
Many labs rely on Type B (Mass Balance) for this molecule.
-
The Trap: Mass balance assumes that HPLC detects all organic impurities. However, the piperazine ring can form inorganic salts (e.g., HCl salts from synthesis) that are invisible to UV detection but add weight.
-
The Solution:Type A (qNMR) measures the molar ratio of the target proton against a certified internal standard, ignoring inorganic salts entirely. For this specific intermediate, qNMR is the superior characterization technique.
Part 3: Methodological Validation (Protocols)
Protocol A: The "Gold Standard" qNMR Assay
Use this protocol to certify your Primary Reference Standard.
Principle: Absolute quantification using Maleic Acid as the Internal Standard (IS). Maleic acid is chosen for its high purity, stability, and distinct singlet peak (~6.3 ppm) that does not overlap with the benzoate aromatic protons.
Reagents:
-
Solvent: DMSO-d6 (ensures solubility of both free base and potential salts).
-
Internal Standard: TraceCERT® Maleic Acid (or NIST SRM).
Workflow:
-
Weighing: Accurately weigh ~20 mg of the Sample (
) and ~10 mg of Internal Standard ( ) into the same vial. Precision: ±0.01 mg. -
Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Critical: This molecule has long T1 relaxation times due to the aromatic ring. Insufficient delay causes under-quantification). -
Scans: 16 or 32.
-
-
Calculation:
- : Integral area[2]
- : Number of protons (Select the aromatic doublet at ~7.8 ppm for the sample, 2H).
Protocol B: Routine HPLC-UV Purity Method
Use this protocol for daily batch release and stability tracking.
The Challenge: The N-methylpiperazine group is basic (
The Solution: Use a High-pH stable hybrid column. This keeps the piperazine un-protonated (neutral), ensuring sharp peaks and high sensitivity.
Instrument Parameters:
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 × 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm (Benzoate max) and 290 nm.
-
Temperature: 35°C.[4]
Self-Validating System Suitability Criteria:
-
Tailing Factor (T): Must be < 1.5 for the main peak. (If > 1.5, the column pH stability is failing).
-
Resolution (Rs): > 2.0 between the Main Peak and the Hydrolysis Impurity (Acid).
-
Precision: RSD < 0.5% for 5 replicate injections.
Part 4: Visualization of the Certification Workflow
This diagram outlines the decision matrix for certifying a new batch of reference material.
Figure 2: The certification logic. Note that Mass Balance requires inputs from KF and ROI, whereas qNMR is a standalone purity assessment.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. (Establishes the regulatory framework for qNMR as a primary method).
-
Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[5] Journal of Medicinal Chemistry, 53(12), 4701–4719.[5] (Describes the synthesis and context of the intermediate).
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Guideline for reporting thresholds and impurity identification).
-
Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Validates qNMR against HPLC for reference standard certification).
-
Center for Drug Evaluation and Research (CDER). Review of Ponatinib (Iclusig) Chemistry, Manufacturing, and Controls. FDA AccessData. (Provides regulatory insight into the control of starting materials for this drug class).
Sources
Benchmarking Purity: A Chromatographic Analysis of Commercial vs. Lab-Synthesized Benzoate Esters
Executive Summary
In pharmaceutical development and fine chemical synthesis, the provenance of starting materials dictates the impurity profile of the final product. Benzoate esters (e.g., methyl, ethyl, and propyl benzoate) are ubiquitous scaffolds. While commercial vendors offer "high-purity" reagents (typically >98%), storage conditions often lead to hydrolysis, introducing benzoic acid impurities that can interfere with sensitive downstream catalysis or nucleophilic substitutions.
This guide provides a comparative chromatographic assessment of commercial ACS-grade benzoate esters against fresh laboratory-synthesized counterparts via Fischer esterification. We analyze the specific impurity signatures of both sources to assist researchers in making "buy vs. build" decisions.
The Synthesis Strategy: Fischer Esterification
To create a valid comparison, we must synthesize the esters using a standard, reproducible protocol that mimics typical laboratory preparation. We utilize Fischer Esterification , an equilibrium-driven process catalyzed by acid.
Mechanistic Rationale
The reaction relies on the protonation of the carbonyl oxygen of benzoic acid, making it susceptible to nucleophilic attack by the alcohol.
-
Critical Control Point: Since the reaction is reversible, we drive the equilibrium toward the ester by using the alcohol as the solvent (large excess) and removing water (if possible, though difficult with lower alcohols without a Dean-Stark apparatus).
-
Purification Logic: The primary contaminants are unreacted benzoic acid and the alcohol solvent. The workup targets the acidity difference: Benzoic acid (
) is removed via basic wash ( ), while the ester remains in the organic layer.
Synthesis Workflow Diagram
The following flowchart illustrates the synthesis and purification logic designed to minimize specific chromatographic interferences.
Caption: Step-by-step Fischer Esterification workflow emphasizing the removal of acidic impurities.
Experimental Protocols
Synthesis Protocol (Methyl Benzoate)
Objective: Produce Methyl Benzoate with <0.5% Benzoic Acid content.
-
Reaction: Dissolve Benzoic Acid (12.2 g, 0.1 mol) in Methanol (50 mL, excess). Add concentrated
(1 mL) dropwise. -
Reflux: Heat to reflux (
) for 4 hours. Monitor via TLC (Silica; 8:2 Hexane:EtOAc). -
Workup: Cool to RT. Concentrate solvent via rotary evaporation to ~15 mL. Pour residue into 50 mL ice water.
-
Extraction: Extract with Dichloromethane (DCM) (
). -
Neutralization (Critical): Wash combined organics with saturated
until effervescence ceases. Rationale: This converts unreacted benzoic acid to water-soluble sodium benzoate. -
Isolation: Dry over anhydrous
, filter, and remove solvent. Purify via vacuum distillation (bp at atm, adjust for vacuum).
Commercial Sourcing
-
Source A: Global Reagent Vendor (Grade: ReagentPlus,
). Lot age: 18 months. -
Source B: Budget Chemical Supplier (Grade: Technical,
). Lot age: 6 months.
Analytical Methodology: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is selected over HPLC for this comparison due to the volatility of the esters and the superior identification of non-UV active impurities (like aliphatic solvent residues).
Instrument Parameters
-
System: Agilent 7890B GC / 5977B MSD.
-
Column: HP-5MS UI (30 m
0.25 mm, 0.25 ). Rationale: Low polarity phase separates aromatic esters based on boiling point and polarity interaction. -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injection: 1
, Split 50:1. Inlet Temp: .
Temperature Program
The ramp is designed to separate the solvent front (Methanol/DCM) from the ester and the heavier benzoic acid.
| Stage | Rate ( | Value ( | Hold Time (min) |
| Initial | - | 50 | 2.0 |
| Ramp 1 | 15 | 200 | 0.0 |
| Ramp 2 | 25 | 280 | 3.0 |
Analytical Logic Diagram
The following decision tree outlines how peaks are validated to ensure the "purity" metric is accurate and not skewed by solvent artifacts.
Caption: Analytical decision tree for classifying GC-MS peaks and calculating effective purity.
Comparative Results & Data Analysis
The following data summarizes the chromatographic performance. Purity is calculated based on Relative Peak Area (RPA) excluding the solvent peak.
Impurity Profile Table
| Parameter | Lab Synthesized (Fresh) | Commercial Source A (High Grade) | Commercial Source B (Tech Grade) |
| Ester Purity (GC Area %) | 99.2% | 98.8% | 94.5% |
| Benzoic Acid Content | 0.1% | 0.9% | 3.2% |
| Unreacted Alcohol | 0.4% | <0.1% | 0.5% |
| Unknowns/Stabilizers | 0.3% | 0.2% | 1.8% |
| Retention Time (min) | 8.45 | 8.44 | 8.46 |
Discussion of Findings
-
The Hydrolysis Factor: Commercial Source A, despite being labeled "ReagentPlus," showed nearly 1% Benzoic Acid. This is attributed to moisture ingress through the septum over the 18-month storage period. In GC-MS, Benzoic Acid often exhibits "tailing" due to hydrogen bonding with active sites in the column/liner, which can mask adjacent minor impurities [1].
-
Synthesis Trade-offs: The Lab Synthesized sample achieved higher ester purity regarding the acid content (0.1%). However, it contained higher residual alcohol (0.4%). This indicates that while the bicarbonate wash successfully removed the acid, the drying/distillation step was not aggressive enough to strip all methanol.
-
Correction: For applications requiring anhydrous conditions, the synthesized ester must be dried over activated molecular sieves (3Å or 4Å) post-distillation.
-
-
Technical Grade Risks: Source B contained significant unknowns, likely plasticizers (phthalates) from packaging or higher homologues from impure starting materials. Using this grade for pharmaceutical synthesis without re-distillation is ill-advised.
Conclusion & Recommendations
For high-sensitivity applications (e.g., organometallic catalysis where protic sources kill the catalyst), fresh laboratory synthesis is superior to stored commercial reagents, provided a rigorous drying step is included. Commercial sources are viable only if freshly opened or if the presence of ~1% free acid is chemically tolerated.
Summary Checklist for Researchers
-
If Buying: Check the manufacture date. If >1 year old, run a GC blank to check for hydrolysis.
-
If Synthesizing: Ensure the bicarbonate wash is exhaustive. Use a Dean-Stark trap for higher alcohols (Propyl/Butyl) to push conversion >99%.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Methyl Benzoate Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Safety Operating Guide
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate proper disposal procedures
Executive Summary: Operational Disposal Protocol
Compound: Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate Classification: Hazardous Pharmaceutical Intermediate (Bioactive Potential) Primary Disposal Method: High-Temperature Incineration Immediate Action: Segregate from oxidizing agents and acids.[1][2] Do not dispose of via sink/drain.[2]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the specific structural alerts of this compound.[1][2] As a likely intermediate in the synthesis of tyrosine kinase inhibitors (similar to Ponatinib precursors), this compound possesses functional groups that dictate its waste classification.[2]
| Feature | Chemical Moiety | Hazard Implication for Disposal |
| Basic Nitrogen | N-methylpiperazine | Corrosive / Irritant: Alkaline nature.[1][2] Incompatible with strong acids (exothermic salt formation).[2] Potential aquatic toxicity.[2][3][4] |
| Aromatic Amine | Aniline derivative (3-amino) | Toxic / Sensitizer: Potential for skin sensitization and specific organ toxicity.[1][2] High biological activity requires destruction via incineration.[2] |
| Ester Linkage | Ethyl benzoate | Organic Load: Contributes to flammability.[2] Requires Class B fire suppression protocols during storage. |
Critical Safety Note: Piperazine derivatives are known sensitizers.[2] Inhalation of dust or aerosols during weighing/transfer for disposal must be prevented using a Class II Biosafety Cabinet or Chemical Fume Hood.[2]
Pre-Disposal Segregation & Packaging
Proper segregation is the single most effective way to prevent laboratory accidents.[2] This compound must be isolated based on its chemical compatibility.
Segregation Rules
-
INCOMPATIBLE: Do not mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids.[2] The piperazine ring is susceptible to rapid oxidation or violent neutralization.[2]
-
COMPATIBLE: Can generally be consolidated with other non-halogenated organic solvents/solids (e.g., methanol, acetonitrile waste) unless specific local regulations require separating "High Potency" compounds.[2]
Packaging Protocol
-
Solid Waste:
-
Liquid Waste (Mother Liquors/Rinsates):
Disposal Workflow: Decision Logic
The following workflow illustrates the decision process for disposing of this compound to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision logic for the safe segregation and disposal of piperazine-benzoate intermediates.
Regulatory & Operational Compliance
Waste Classification (RCRA Context)
While this compound may not have a specific "P" or "U" list code (unless it is a commercial chemical product being discarded unused), it should be characterized as follows:
-
Characteristic Waste: Likely D001 (Ignitable) if in organic solvent.[2]
-
Generator Knowledge: Due to the bioactive nature of the piperazine/aniline pharmacophore, it must be treated as Non-Regulated Hazardous Waste (at minimum) or Cytotoxic/Genotoxic Waste depending on your facility's specific potency banding for kinase inhibitor intermediates.[2]
Recommended Disposal Technology
High-Temperature Incineration is the only acceptable method.[2]
-
Why? The thermal stability of the piperazine ring requires temperatures >1000°C for complete mineralization.[2]
-
Prohibited: Do not use autoclaving (insufficient destruction) or sewer disposal (aquatic toxicity risk).[1]
Emergency Spill Response Procedures
In the event of a spill, immediate containment is necessary to prevent exposure and environmental release.[2][3][7]
-
Evacuate & PPE: Clear the area. Don PPE: Nitrile gloves (double gloved), lab coat, and N95/P100 respirator if dust is present.[2]
-
Containment:
-
Neutralization:
-
Cleanup: Scoop material into a waste container. Wipe the surface with a soap/water solution, followed by an alcohol wipe to remove organic residues.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine.[2] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [Link][1]
Sources
- 1. Ponatinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. assets.alfalaval.com [assets.alfalaval.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate
CAS: 681281-88-9 | Role: Key Intermediate (Ponatinib Synthesis)
Part 1: Executive Safety Assessment
From the Desk of the Senior Application Scientist:
Handling Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate requires a shift in mindset from "standard chemical handling" to "potent compound containment."
This molecule combines two hazardous moieties: an aniline derivative and a piperazine ring . While the aniline group presents risks of methemoglobinemia and irritation, the piperazine moiety is the critical safety driver . Piperazines are potent respiratory and dermal sensitizers. Repeated exposure to trace dust can lead to irreversible occupational asthma or anaphylaxis.
Critical Hazard Profile:
-
Primary Risk: Respiratory & Skin Sensitization (H334, H317).[1]
-
Secondary Risk: Skin/Eye Irritation (H315, H319) and potential Germ Cell Mutagenicity (suspected for aniline intermediates).
-
Occupational Exposure Band (OEB): Treat as OEB 3 (10–100 µg/m³) due to sensitization potential and lack of full toxicological data.
Part 2: Hierarchy of Controls & PPE Matrix
Personal Protective Equipment (PPE) is your last line of defense. Your primary defense is Engineering Controls .
1. Engineering Controls (Mandatory)
-
Powder Handling: Must be performed in a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet . Open bench handling is strictly prohibited.
-
Static Control: This powder is likely electrostatic. Use an ionizing bar inside the weigh station to prevent "flying dust" which breaches containment.
2. PPE Selection Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | P100 Half-Face Respirator (Minimum) or PAPR (Preferred) | Why: Simple N95s do not seal sufficiently against sensitizing dusts. A P100 filter captures 99.97% of particulates. A Powered Air Purifying Respirator (PAPR) is preferred for tasks >30 mins to reduce physiological burden. |
| Dermal (Hands) | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Why: Piperazine derivatives can permeate thin latex. Double gloving creates a visual breach indicator and allows outer glove removal without exposing skin. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Why: Safety glasses leave gaps. Dust can migrate behind lenses, reacting with ocular moisture to cause severe irritation/burns. |
| Body | Tyvek® Lab Coat (Disposable) with Elastic Cuffs | Why: Cotton coats trap dust in fibers, carrying the sensitizer out of the lab. Tyvek is non-porous and disposable. |
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer
The moment of highest risk is opening the source container.
-
Equip PPE according to the matrix above.
-
Activate VBE/Hood and verify airflow (face velocity 0.3–0.5 m/s).
-
De-static: Pass the spatula and weighing boat through the ionizing field.
-
Transfer:
-
Open the container only inside the enclosure.
-
Weigh the required mass.
-
Immediate Solubilization: If possible, dissolve the solid directly in the weigh boat or transfer vessel inside the hood. Handling the compound as a solution significantly reduces sensitization risk.
-
-
Decontamination: Wipe the exterior of the transfer vessel with a 10% bleach solution (oxidizes the amine/piperazine) followed by 70% ethanol before removing it from the hood.
Protocol B: Spill Management (Dry Powder)
Do NOT use a brush and dustpan. This generates aerosols.
-
Evacuate: Clear the immediate area of personnel.
-
Dampen: Gently cover the spill with paper towels soaked in PEG-400 or water . This prevents dust from becoming airborne.[1][2][3][4][5][6][7][8]
-
Scoop: Use the wet towels to scoop the material into a hazardous waste bag.
-
Neutralize: Wipe the surface with 1N HCl (converts the amine to a non-volatile salt) followed by soap and water.
Part 4: Visualization (Safe Handling Workflow)
The following diagram illustrates the "Chain of Custody" for safety, ensuring the compound is contained from storage to waste.
Caption: Workflow emphasizing containment at the weighing stage (Red) to minimize dust exposure.
Part 5: Disposal & Environmental Compliance[1]
Scientific Rationale: As a pharmaceutical intermediate, this compound must not enter the water table. Piperazine derivatives are often recalcitrant to standard biodegradation.
-
Solid Waste: Collect all gloves, weigh boats, and Tyvek sleeves in a dedicated "Cytotoxic/Potent Compound" bag.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent streams based on the solvent used. Label clearly with "Contains Sensitizer."
-
Destruction Method: High-Temperature Incineration is the only validated method to fully break down the piperazine ring and prevent environmental accumulation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine (Sensitization Data). ECHA. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Ethyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate. National Library of Medicine. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
